molecular formula C7H11BClNO2 B1286028 3-Amino-4-methylphenylboronic acid hydrochloride CAS No. 352525-95-2

3-Amino-4-methylphenylboronic acid hydrochloride

Cat. No. B1286028
CAS RN: 352525-95-2
M. Wt: 187.43 g/mol
InChI Key: BKFDOPYYSBQWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-methylphenylboronic acid hydrochloride, commonly referred to as AMPBA-HCl, is a highly versatile organic compound that has found a variety of applications in chemical synthesis, scientific research, and biochemistry. It is a white, water-soluble solid that is easily synthesized from readily available starting materials.

Scientific Research Applications

Compound Synthesis

“3-Amino-4-methylphenylboronic acid hydrochloride” is a versatile reagent used in compound synthesis . It can be used to create a variety of complex molecules, making it a valuable tool in the development of new pharmaceuticals and materials.

Catalyst for Various Reactions

This compound can act as a catalyst for various chemical reactions . Its unique structure allows it to facilitate reactions that might otherwise be slow or not occur at all.

Ligand for Protein and Enzyme Investigations

“3-Amino-4-methylphenylboronic acid hydrochloride” can serve as a ligand in protein and enzyme investigations . It can bind to certain proteins and enzymes, allowing researchers to study their structure and function in more detail.

Suzuki-Miyaura Reactions

Hydroxybenzene boronic acids, such as “3-Amino-4-methylphenylboronic acid hydrochloride”, are involved in Suzuki-Miyaura reactions . These reactions are a type of cross-coupling reaction used to form carbon-carbon bonds, a key process in organic chemistry.

Amidation and Esterification of Carboxylic Acids

“3-Amino-4-methylphenylboronic acid hydrochloride” can be an effective catalyst for the amidation and esterification of carboxylic acids . These reactions are important in the synthesis of a wide range of compounds, including many drugs and natural products.

Safety and Handling

While not a direct application, it’s important to note the safety and handling procedures for this compound. It’s classified under the hazard category of serious eye damage/eye irritation, skin corrosion/irritation, and specific target organ toxicity . Proper protective measures should be taken when handling this compound.

properties

IUPAC Name

(3-amino-4-methylphenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4,10-11H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFDOPYYSBQWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586010
Record name (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methylphenylboronic acid hydrochloride

CAS RN

352525-95-2
Record name (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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